molecular formula C7H10Br2N2O B2645307 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide CAS No. 2248353-03-7

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide

Cat. No.: B2645307
CAS No.: 2248353-03-7
M. Wt: 297.978
InChI Key: GSQKAPFBIYCGJB-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that is widely used in various fields of research, including medicinal chemistry and biochemistry. The compound is a white crystalline powder that is soluble in water and other organic solvents.

Scientific Research Applications

Identification and Synthesis of Related Compounds

Research includes the identification and synthesis of compounds similar to 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone; hydrobromide. For instance, the substance bk-2C-B, a cathinone analogue of phenethylamine 2C-B, has been synthesized and identified using a range of analytical techniques. This involves the Delépine reaction and a mix of hydrochloride and hydrobromide salts, highlighting the substance's polymorphic nature (Power et al., 2015).

Synthesis and Cytotoxic Effects

New derivatives of a similar chemical structure have been synthesized to investigate their cytotoxic effects on various cancer cell lines. One such compound, 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether, exhibited significant effectiveness against glioma cells, indicating potential in cancer treatment (Alagöz et al., 2021).

Synthesis of Thiazole Derivatives

Research has been conducted on the synthesis of thiazole derivatives from compounds like 2-bromo-1-(3,4-dimethylphenyl)ethanone. These derivatives display fungicidal activity, which suggests applications in agricultural and pharmaceutical sectors (Bashandy et al., 2008).

Development of Novel Ligands

The chemical's structure has been used to develop new polydentate pyrazolyl-ethene ligands. These ligands, synthesized through reactions in a superbasic medium, have potential applications in coordination chemistry and catalysis (Potapov et al., 2011).

DNA and RNA Binding Studies

A novel copper(II) compound derived from a similar Schiff base ligand demonstrated significant binding aspects to DNA and RNA. This study opens new avenues in the field of bioinorganic chemistry and nucleic acid research (Mandal et al., 2019).

Antitumor and Antimicrobial Activities

Compounds derived from similar chemical structures have shown antitumor and antimicrobial activities. This highlights their potential as novel therapeutic agents for treating cancer and infectious diseases (El-Nakkady et al., 2012).

Properties

IUPAC Name

2-bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.BrH/c1-5-6(7(11)3-8)4-9-10(5)2;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKAPFBIYCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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